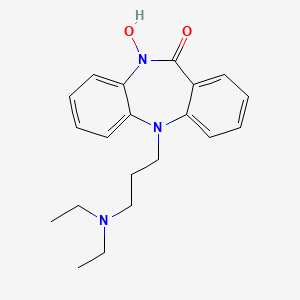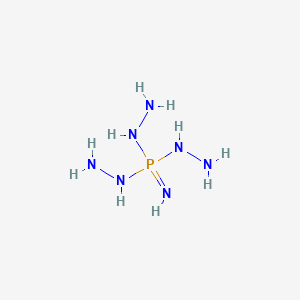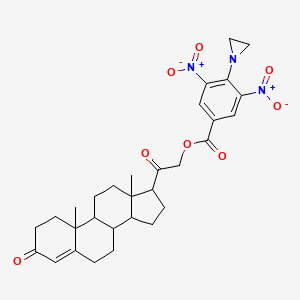
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- is a compound of significant interest in various scientific fields. It is known for its complex structure and potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a diethylaminoethyl group, and two methyl groups attached to the benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N-(2-(diethylamino)ethyl)benzamide with sodium tetraphenylborate in deionized water at room temperature. This reaction forms an ion-associate complex, which is then characterized by various physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of green chemistry principles, such as conducting reactions at room temperature and using environmentally friendly solvents, is often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The amino and diethylaminoethyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its role as an antibacterial agent and its interactions with biological receptors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding its interactions with biological receptors. The ground state electronic characteristics of these complexes are studied using density functional theory (DFT) to determine their electrical and geometric properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 4-amino-N-(3-(diethylamino)propyl)benzamide
- N-(2-diethylamino-ethyl)-2-methyl-3,5-dinitro-benzamide
- N-(2-diethylamino-ethyl)-4-ethoxy-benzamide
Uniqueness
Benzamide, 4-amino-N-(2-(diethylamino)ethyl)-2,6-dimethyl- is unique due to its specific structure, which includes an amino group, a diethylaminoethyl group, and two methyl groups.
Eigenschaften
CAS-Nummer |
30459-65-5 |
|---|---|
Molekularformel |
C15H25N3O |
Molekulargewicht |
263.38 g/mol |
IUPAC-Name |
4-amino-N-[2-(diethylamino)ethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C15H25N3O/c1-5-18(6-2)8-7-17-15(19)14-11(3)9-13(16)10-12(14)4/h9-10H,5-8,16H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
NUSYDYVCLZUEII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)






![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
